5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride
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Overview
Description
5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride is a useful research compound. Its molecular formula is C6H9ClN6 and its molecular weight is 200.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis: 1,2,4-Triazole, a key structure in this compound, is synthesized using microwave-assisted techniques, demonstrating the efficiency of such methods in producing derivatives with potential medicinal and agricultural applications (Tan, Lim, & Dolzhenko, 2017).
- Antimicrobial Properties: Derivatives of 1,2,4-triazole have been synthesized and found to exhibit significant antimicrobial activities, indicating the potential of this compound in the development of new antimicrobial agents (Bektaş et al., 2007).
- Synthesis of Dihydroazolo[1,5-a]pyrimidines: The compound is used in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which exhibit ring-chain isomerism and have potential applications in pharmaceutical chemistry (Goryaeva et al., 2009).
- Synthesis of Heterocyclic Substances: Utilized in the synthesis of heterocyclic substances, showing effectiveness against a range of microbial organisms, highlighting its role in drug discovery (Behbehani et al., 2011).
Molecular and Structural Analysis
- Characterization of S-Derivatives: Studies have focused on the synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, a related compound, demonstrating its potential in drug creation (Fedotov & Hotsulia, 2021).
- Formation of Schiff Bases: Research on the eco-friendly formation of Schiff bases from derivatives, using microwave irradiation, signifies the compound's role in green chemistry (Gümüş, 2019).
Biomedical Applications
- Antitumor Activity: Some studies have explored the antitumor activity of triazole derivatives, indicating the compound's relevance in cancer research (叶姣 et al., 2015).
- Mild Steel Corrosion Inhibition: Triazole Schiff bases have been evaluated as corrosion inhibitors in acid media, suggesting applications in industrial chemistry (Chaitra et al., 2015).
Mechanism of Action
While the specific mechanism of action for “5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride” is not mentioned in the sources, pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6.ClH/c1-12-4(2-3-8-12)5-6(7)10-11-9-5;/h2-3H,1H3,(H3,7,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFMIMZHGLGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNN=C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.